molecular formula C12H8N2O3 B14749005 5,6-Dihydroxyphenazin-1(5H)-one CAS No. 69-86-3

5,6-Dihydroxyphenazin-1(5H)-one

Cat. No.: B14749005
CAS No.: 69-86-3
M. Wt: 228.20 g/mol
InChI Key: ZXBAHZGKYRGBPG-UHFFFAOYSA-N
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Description

5,6-Dihydroxyphenazin-1(5H)-one is a heterocyclic compound belonging to the phenazine family, characterized by a fused aromatic system comprising two benzene rings and a central pyrazine ring. The compound features hydroxyl groups at positions 5 and 6 and a ketone group at position 1. Phenazine derivatives are widely studied for their diverse applications in materials science, organic electronics, and medicinal chemistry due to their redox-active properties and π-conjugated systems.

Properties

CAS No.

69-86-3

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

5,6-dihydroxyphenazin-1-one

InChI

InChI=1S/C12H8N2O3/c15-9-5-2-4-8-11(9)13-7-3-1-6-10(16)12(7)14(8)17/h1-6,16-17H

InChI Key

ZXBAHZGKYRGBPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N(C3=CC=CC(=O)C3=N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Oxidative Cyclization: One common method for synthesizing 5,6-Dihydroxyphenazin-1(5H)-one involves the oxidative cyclization of o-phenylenediamine derivatives. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or ferric chloride (FeCl3) under acidic conditions.

    Aromatic Substitution: Another method involves the aromatic substitution of 5,6-dihydroxyindole with appropriate reagents to introduce the phenazine structure. This reaction often requires catalysts like palladium on carbon (Pd/C) and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5,6-Dihydroxyphenazin-1(5H)-one can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium dichromate (K2Cr2O7).

    Reduction: This compound can be reduced to form hydroquinone derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. Typical reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium dichromate (K2Cr2O7)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Quinone derivatives

    Reduction: Hydroquinone derivatives

    Substitution: Various substituted phenazine derivatives

Scientific Research Applications

5,6-Dihydroxyphenazin-1(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives, which are important in the development of dyes, pigments, and organic semiconductors.

    Biology: This compound has been studied for its antimicrobial properties, making it a potential candidate for developing new antibiotics.

    Medicine: Research has shown that phenazine derivatives, including this compound, exhibit anticancer activity, making them valuable in cancer research and drug development.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties. Additionally, it finds applications in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxyphenazin-1(5H)-one involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell membranes and interferes with essential metabolic processes, leading to cell death.

    Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

The following analysis compares 5,6-Dihydroxyphenazin-1(5H)-one with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Structural Analogs
Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications References
This compound Phenazine -OH (C5, C6), =O (C1) Redox activity (hypothesized) N/A
Phenanthridin-6(5H)-one Phenanthridine =O (C6) Medicinal chemistry, DNA intercalation
6,8-Halo-substituted triazinoindoles Triazinoindole -X (halogens), -S/-O (C3) Anticonvulsant activity
5,6-Dihydro-5-methyl-4-(methylamino)-6-thioxo-1,3,5-triazin-2(1H)-one Triazinone -S, -CH3, -NHCH3 Unknown (structural analog)

Key Observations :

  • Phenazine vs.
  • Triazinoindoles: These compounds (e.g., 6,8-halo-substituted derivatives) exhibit a triazine ring fused to indole, enabling halogen-dependent bioactivity (e.g., anticonvulsant effects) .
  • Triazinone Derivatives: The triazinone core in features sulfur and methylamino groups, which may influence solubility and reactivity compared to the hydroxyl-rich phenazine analog .
Functional Properties
  • Electrochemical Activity: Phenazines are redox-active, but hydroxyl groups in this compound may enhance solubility and stability compared to non-hydroxylated analogs.
  • Biological Activity: Unlike triazinoindoles (anticonvulsant) or phenanthridinones (DNA-targeting), the biological role of this compound remains unexplored in the provided evidence .

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